1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid
Overview
Description
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid (DPC) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPC is a pyrrole derivative that has been extensively studied for its pharmacological properties, particularly its ability to modulate the activity of certain enzymes and receptors.
Scientific Research Applications
Non-Linear Optical Material :
- The study of a pyrrole containing chalcone derivative (not exactly the same but structurally similar to the requested compound) indicated its potential as a non-linear optical (NLO) material due to its significant first hyperpolarizability (Singh, Rawat, & Sahu, 2014).
Agrochemical Applications :
- Derivatives of pyrrole carboxylic acids have been synthesized and researched for their growth-promotion effects on seeds of various grain crops, showing potential as agrochemical stimulators of seed germination (Mikhedkina et al., 2019).
Intermolecular Hydrogen Bonding :
- A study on a related carboxylic acid compound demonstrated intermolecular hydrogen bonding, important for understanding molecular interactions and structures (Wash et al., 1997).
Antimicrobial Applications :
- Novel pyrrole carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential as antibacterial and antifungal agents (Hublikar et al., 2019).
Glycine Site Antagonists :
- Certain pyrrole-2-carboxylic acid derivatives have been studied as glycine site antagonists of the NMDA receptor complex, indicating potential in neurological research (Balsamini et al., 1998).
Humidity-Sensing Properties :
- Carboxylic acid phenyl pyrrole derivatives doped with KOH and K2CO3 have shown promising humidity-sensing properties, useful in sensor technology (Su & Syu, 2017).
properties
IUPAC Name |
1,2-dimethyl-4-phenylpyrrole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-12(13(15)16)11(8-14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKXSMUFMLPYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1C)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-4-phenyl-1h-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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